Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide
Description
Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide (abbreviated as m-BAPPO, CAS: 132817-72-2) is a phosphorus-containing aromatic diamine monomer with the molecular formula C₃₀H₂₅N₂O₃P and a molecular weight of 492.5 g/mol . It features a central phenylphosphine oxide group flanked by two 4-(3-aminophenoxy)phenyl substituents. This structure imparts unique thermal stability, solubility in polar aprotic solvents, and atomic oxygen (AO) resistance when incorporated into polyimides .
Properties
IUPAC Name |
3-[4-[[4-(3-aminophenoxy)phenyl]-phenylphosphoryl]phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N2O3P/c31-22-6-4-8-26(20-22)34-24-12-16-29(17-13-24)36(33,28-10-2-1-3-11-28)30-18-14-25(15-19-30)35-27-9-5-7-23(32)21-27/h1-21H,31-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPVTEDJZSZGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C4=CC=C(C=C4)OC5=CC=CC(=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Bis(4-fluorophenyl)phenylphosphine Oxide (p-FPPO)
The precursor bis(4-fluorophenyl)phenylphosphine oxide (p-FPPO) is synthesized via Friedel-Crafts phosphorylation. Phenylphosphonic dichloride reacts with fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃), forming p-FPPO after hydrolysis. This intermediate is critical for ensuring regioselective substitution in subsequent steps.
Nucleophilic Aromatic Substitution with 3-Aminophenol
p-FPPO undergoes nucleophilic substitution with 3-aminophenol under basic conditions. Potassium carbonate (K₂CO₃) deprotonates the aminophenol, generating a phenoxide ion that attacks the electron-deficient aromatic ring of p-FPPO. The reaction is conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at 120–150°C under nitrogen. Key considerations include:
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Stoichiometry : A 2:1 molar ratio of 3-aminophenol to p-FPPO ensures complete substitution.
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By-product Management : Hydrogen fluoride (HF) is neutralized by K₂CO₃, forming inert KF.
Industrial-Scale Optimization
Industrial production prioritizes yield, purity, and cost efficiency. Modifications to laboratory methods include:
Solvent Selection
While DMSO is effective, industrial processes may use toluene or xylene due to lower cost and easier recovery. Solvent recycling systems reduce waste and operational expenses.
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates substitution rates by improving ion mobility in heterogeneous systems.
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. Pilot studies report a 30% increase in yield compared to batch methods.
Purification and Characterization
Crude product purification involves:
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Liquid-Liquid Extraction : The reaction mixture is diluted with chloroform and washed with aqueous NaHCO₃ to remove residual acid.
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Crystallization : The organic layer is concentrated, and the product is crystallized from tetrahydrofuran (THF)/hexane (1:1), yielding off-white crystals.
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Drying : Vacuum drying at 60°C removes residual solvents.
Purity Assessment :
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Elemental Analysis : Confirms C, H, N, and P content within ±0.3% of theoretical values.
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¹H NMR : Characteristic peaks include aromatic protons at δ 6.5–7.5 ppm and amine protons at δ 4.8–5.2 ppm.
Comparative Analysis of Synthesis Conditions
The table below summarizes key parameters from academic and industrial methodologies:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DMSO | Toluene/DMSO blend |
| Temperature | 140°C | 130°C |
| Reaction Time | 24 hours | 18 hours |
| Yield | 75–85% | 88–92% |
| Purity | >98% (HPLC) | >99% (GC-MS) |
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The aminophenoxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted aminophenoxy derivatives .
Scientific Research Applications
Applications in Polymer Science
BAPPO serves as an essential building block in the development of advanced polymers with enhanced properties:
Flame Retardant Polymers
BAPPO is extensively used in creating flame-retardant materials due to its phosphorus content, which imparts thermal stability and reduces flammability. Studies have shown that polymers incorporating BAPPO exhibit superior fire resistance compared to conventional materials .
Ionic Polymers
Research indicates that BAPPO can be utilized to synthesize ionic polymers that possess liquid-crystalline and light-emitting properties. These polymers demonstrate high thermal stability and are suitable for applications in electronic devices and displays .
Space Applications
Due to its resistance to atomic oxygen, BAPPO-based polymers are being explored for use in aerospace applications, particularly for coatings that protect spacecraft from degradation in low Earth orbit environments . These coatings not only provide mechanical protection but also maintain structural integrity under harsh conditions.
Case Study 1: Fire-Retardant Polymeric Materials
A study published in MDPI demonstrated the synthesis of polymers containing BAPPO that exhibited excellent fire-retardant properties. The incorporation of BAPPO into the polymer matrix significantly improved the material's thermal stability and reduced smoke generation during combustion .
Case Study 2: Atomic Oxygen Resistance
In another research effort, BAPPO was integrated into epoxy-amines to enhance their resistance to atomic oxygen. The resulting materials showed a remarkable ability to form a protective phosphate layer upon exposure, effectively shielding the underlying polymer from degradation .
Mechanism of Action
The mechanism by which Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide exerts its effects is primarily through its interaction with molecular targets such as reactive oxygen species (ROS). The phenylphosphine oxide group can scavenge ROS, thereby providing antioxidant properties. Additionally, the aminophenoxy groups can interact with various biological molecules, enhancing the compound’s functionality in different applications .
Comparison with Similar Compounds
Key Properties :
- Density: 1.32 g/cm³
- Solubility: Soluble in N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc), facilitating solution-based polymer processing .
- Applications: Primarily used in high-performance polyimides for aerospace coatings due to its AO resistance and thermal stability .
Comparison with Similar Phosphine Oxide-Containing Compounds
Structural and Functional Group Differences
Notes:
- m-BAPPO ’s meta-substitution enhances solubility and reduces crystallinity compared to para-substituted analogs like p-BAPPO .
- Y5 contains electron-donating di-p-tolylamino groups, enabling use in organic solar cells, unlike m-BAPPO, which lacks such donor-acceptor motifs .
Thermal and Mechanical Properties
Key Findings :
Biological Activity
Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide (BAPPO) is an organic phosphorus compound with the molecular formula . This compound has garnered attention due to its unique structural properties and potential applications in various fields, particularly in biology and medicine. Its synthesis involves the reaction of phenol and aniline under alkaline conditions, leading to a product with significant thermal stability and flame retardant properties. This article delves into the biological activity of BAPPO, exploring its mechanisms of action, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
BAPPO features both aminophenoxy and phenylphosphine oxide groups, contributing to its diverse chemical reactivity. The compound's properties include:
- Molecular Weight : 492.5 g/mol
- Density : 1.32 g/cm³
- CAS Number : 132817-72-2
The biological activity of BAPPO is primarily attributed to its ability to interact with reactive oxygen species (ROS). The phenylphosphine oxide moiety acts as a scavenger for ROS, imparting antioxidant properties that may protect cells from oxidative stress. Additionally, the aminophenoxy groups can engage with various biological molecules, enhancing the compound's functionality in therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to BAPPO exhibit significant anticancer properties. For instance, aminophenoxazinones have shown efficacy against various cancer cell lines, including gastric and colon cancers. The half-maximal inhibitory concentration (IC50) values for these compounds suggest potent cytotoxic effects at low concentrations:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Phx-3 | COLO201 | 6–12 |
| Phx-3 | HT-29 | 16.7 |
| NHP | HCT116 | 27.82 |
These findings imply that BAPPO may also possess similar anticancer activities, warranting further investigation into its specific effects on tumor cells.
Antioxidant Properties
BAPPO's ability to scavenge ROS positions it as a potential candidate for therapeutic use in conditions characterized by oxidative stress. The antioxidant mechanism may play a crucial role in mitigating cellular damage in diseases such as cancer and neurodegenerative disorders.
Case Studies and Research Findings
- Polymeric Applications : BAPPO has been utilized as a monomer in synthesizing polyimides, which are known for their thermal stability and flame retardant properties. These polymers have applications in electronics and aerospace industries due to their robust performance under extreme conditions .
- Drug Delivery Systems : The stability and functional groups of BAPPO make it a promising candidate for drug delivery applications. Its ability to form stable complexes with drugs could enhance the bioavailability and targeted delivery of therapeutic agents.
- Anticancer Mechanisms : Studies on related compounds have demonstrated that aminophenoxazinones induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspases . Similar mechanisms may be explored for BAPPO to elucidate its potential anticancer effects.
Q & A
Q. What are the standard synthetic routes for Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step nucleophilic substitution and oxidation reactions. For example, a phenylphosphine precursor reacts with substituted aryl halides under inert conditions (e.g., nitrogen atmosphere) in polar aprotic solvents like toluene or THF. Catalytic bases such as potassium tert-butoxide or sodium hydride are used to deprotonate intermediates, while temperature control (reflux at 98–110°C) is critical for avoiding side reactions. Yields (~75–77%) depend on stoichiometric ratios, purity of starting materials, and precise control of reaction time (e.g., 17 hours for complete conversion) .
Q. Which spectroscopic techniques are most effective for characterizing this phosphine oxide, and what key spectral signatures should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is essential for confirming structural integrity. The ³¹P NMR signal for the phosphoryl group typically appears near 25–30 ppm. Fourier-Transform Infrared (FTIR) spectroscopy identifies P=O stretching vibrations (~1200–1250 cm⁻¹) and N-H bonds from the aminophenoxy groups (~3300 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive confirmation of crystal packing and bond angles .
Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?
The electron-withdrawing phosphoryl group and electron-donating aminophenoxy substituents create a polarized electronic environment. This facilitates ligand-metal interactions, particularly with transition metals (e.g., Pd, Cu) or lanthanides. Density Functional Theory (DFT) studies can model charge distribution, predicting sites for covalent bonding (e.g., 4f-orbital interactions in lanthanide complexes) .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to address low yields or impurities in scaled-up reactions?
Methodological improvements include:
- Design of Experiments (DoE): Factorial designs (e.g., 2^k models) to test variables like temperature, solvent polarity, and catalyst loading .
- In-line monitoring: Use of Raman spectroscopy or HPLC to track intermediate formation in real time.
- Purification strategies: Gradient recrystallization (e.g., using tert-butanol/hexane mixtures) or column chromatography with silica gel modified by aminopropyl groups .
Q. What strategies resolve contradictions in spectroscopic data versus computational predictions for this compound?
Discrepancies often arise from solvent effects or crystal packing forces not accounted for in gas-phase DFT models. Solutions include:
- Solvated DFT calculations: Incorporate solvent parameters (e.g., COSMO-RS) to better match experimental NMR shifts .
- Variable-temperature XRD: Analyze thermal motion to distinguish static vs. dynamic disorder in crystallographic data .
Q. How can this phosphine oxide be integrated into advanced materials (e.g., flame retardants, catalysts) while maintaining thermal stability?
- Thermogravimetric Analysis (TGA): Assess decomposition profiles under nitrogen/air to identify stability thresholds (>300°C ideal for high-temperature applications).
- Co-polymerization: Incorporate into polyamide or epoxy matrices via reactive blending, using the amino groups for covalent crosslinking.
- Catalytic screening: Test as a ligand in Suzuki-Miyaura couplings, monitoring turnover frequency (TOF) and leaching via ICP-MS .
Q. What methodological frameworks are recommended for studying hydrolytic degradation pathways?
- Accelerated aging studies: Expose the compound to buffered solutions (pH 4–10) at elevated temperatures (40–60°C).
- LC-MS/MS analysis: Identify degradation products (e.g., phosphonic acids or phenolic byproducts) and propose mechanisms via kinetic isotope effects or ¹⁸O labeling .
Methodological Guidance for Experimental Design
Q. How should researchers design controlled experiments to isolate the effects of substituent groups on reactivity?
- Modular synthesis: Prepare analogues with systematic substitutions (e.g., replacing -NH₂ with -NO₂ or -OCH₃) while keeping other groups constant.
- Kinetic studies: Use stopped-flow UV-Vis spectroscopy to measure reaction rates in metal-complexation assays .
Q. What computational tools are most reliable for predicting supramolecular interactions involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
